4-氨基-1,1,1-三氟丁醇

货号 B2769225

CAS 编号:

57165-84-1

分子量: 143.109

InChI 键: VRZHVYTYYVVFSE-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

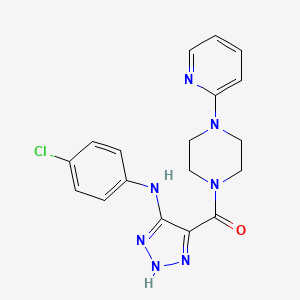

4-Amino-1,1,1-trifluorobutan-2-ol is a chemical compound with the molecular formula C4H8F3NO . It has a molecular weight of 143.11 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of 4-Amino-1,1,1-trifluorobutan-2-ol involves several steps. One method involves the use of triethylamine in dichloromethane . Another method involves the use of lithium aluminium tetrahydride in diethyl ether . Yet another method involves the use of sodium tetrahydroborate and nickel dichloride in N,N-dimethyl-formamide at 20℃ .Molecular Structure Analysis

The InChI code for 4-Amino-1,1,1-trifluorobutan-2-ol is 1S/C4H8F3NO/c5-4(6,7)3(9)1-2-8/h3,9H,1-2,8H2 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

The chemical reactions involving 4-Amino-1,1,1-trifluorobutan-2-ol are complex and varied. For instance, it can react with triethylamine in dichloromethane . It can also react with lithium aluminium tetrahydride in diethyl ether , or with sodium tetrahydroborate and nickel dichloride in N,N-dimethyl-formamide at 20℃ .Physical And Chemical Properties Analysis

4-Amino-1,1,1-trifluorobutan-2-ol is a solid compound . It has a molecular weight of 143.11 . The compound’s InChI code is 1S/C4H8F3NO/c5-4(6,7)3(9)1-2-8/h3,9H,1-2,8H2 , which provides information about its molecular structure.科学研究应用

Oxazoline-Oxazinone Oxidative Rearrangement

- Research has achieved stereoselective syntheses of valuable fluorinated amino acids starting from 4,4,4-trifluoro-3-methylbutanoic acid. This process involves a transformation to a chiral oxazoline and an oxidative rearrangement to dihydro-2H-oxazinone, followed by hydrogenation and hydrolysis. This method synthesizes amino acids such as (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine, useful in various applications ({Pigza, Quach, & Molinski, 2009}).

Fluorinated Proline Amino Acids for NMR Applications

- The synthesis of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline as Fmoc-, Boc-, and free amino acids has been reported. These amino acids were incorporated into model peptides, showing distinct conformational preferences and were detected sensitively by 19F NMR. This suggests their use in probes and medicinal chemistry ({Tressler & Zondlo, 2014}).

Asymmetric Synthesis for Drug Design

- A method for large-scale preparation of enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid, as a bioisostere of leucine moiety in drug design, has been developed. This process is crucial for creating specific configurations needed in pharmaceutical applications ({Han et al., 2019}).

Synthesis of Oligomers for New Foldamers

- The synthesis of oligomers containing trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones was achieved, forming ordered structures. These new classes of pseudoprolines control the formation of specific peptide bonds, significant in peptide and protein research ({Lucarini & Tomasini, 2001}).

Fluorine in Protein Environments

- The study of fluorinated amino acids, including 4,4,4-trifluoroethylglycine, has been conducted to understand their properties in protein environments. This research is vital for protein engineering, particularly in enhancing structural and pharmacological properties of peptides and proteins ({Samsonov et al., 2009}).

属性

IUPAC Name |

4-amino-1,1,1-trifluorobutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3NO/c5-4(6,7)3(9)1-2-8/h3,9H,1-2,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZHVYTYYVVFSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57165-84-1 | |

| Record name | 4-amino-1,1,1-trifluorobutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

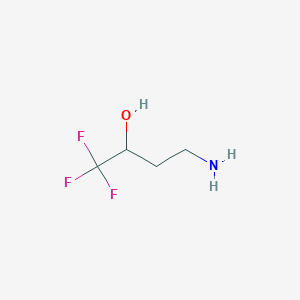

To a cooled solution of 4,4,4-trifluoro-3-hydroxybutanamide (2.84 g, 18.1 mmol) in THF (60 mL) was added LiAlH4 (2.063 g, 54.3 mmol) in batches at 0° C. in an ice-water bath. The reaction mixture was then stirred at room temperature for 4 hours under nitrogen atmosphere. After the reaction was completed, 3.3 mL of water, 3.3 mL of 10% NaOH solution and 9.8 mL of water was added into the solution successively at 0° C. The resulting mixture was then filtered through celite, and the filtrate was concentrated in vacuo to afford 4-amino-1,1,1-trifluorobutan-2-ol (2.06 g, yield: 79.6%).

Yield

79.6%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one](/img/structure/B2769144.png)

![N-cyclohexyl-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide](/img/structure/B2769146.png)

![5-(4-Chlorophenyl)-4-(4-(2-methylallyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2769151.png)

![5-Chloro-2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2769153.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2769154.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2769160.png)

![Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate](/img/structure/B2769162.png)